molecular formula C19H25ClN4O3 B2989679 3-(1-(2-chlorobenzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797846-34-4

3-(1-(2-chlorobenzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2989679
CAS No.: 1797846-34-4
M. Wt: 392.88
InChI Key: WKDATKOMPREWAS-UHFFFAOYSA-N
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Description

3-(1-(2-Chlorobenzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic small molecule featuring a piperidine core linked to a 1,2,4-triazol-5-one heterocycle. This specific architecture is of significant interest in medicinal chemistry and chemical biology. Compounds containing the 1,2,4-triazole moiety are extensively investigated for their diverse biological activities, which can include antimicrobial, anticancer, and anti-inflammatory effects . Furthermore, the structural motif of a triazole linked to a piperidine is a recognized pharmacophore in pharmaceutical research, appearing in compounds studied as modulators of various biological targets, such as arginine vasopressin receptors . The 2-chlorobenzoyl group and the 2-methoxyethyl side chain are common features in drug design, often utilized to fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity to specific enzymatic sites. Researchers may find this compound particularly valuable for screening campaigns against kinase targets or G-protein-coupled receptors (GPCRs), given that similar triazole-based structures have been explored in these contexts . It is critical to note that this product is sold for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary experiments to determine the compound's specific activity, mechanism of action, and potential research applications.

Properties

IUPAC Name

5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O3/c1-3-23-17(21-24(19(23)26)12-13-27-2)14-8-10-22(11-9-14)18(25)15-6-4-5-7-16(15)20/h4-7,14H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDATKOMPREWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(2-chlorobenzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one, with CAS number 1797846-34-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

PropertyValue
Molecular FormulaC19H25ClN4O3
Molecular Weight392.9 g/mol
CAS Number1797846-34-4

The presence of a triazole ring and a piperidine moiety suggests diverse interactions with biological targets, which may contribute to its pharmacological effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, related compounds have demonstrated cytotoxicity against various cancer cell lines, including:

  • Human melanoma (IGR39)
  • Triple-negative breast cancer (MDA-MB-231)
  • Pancreatic carcinoma (Panc-1)

In these studies, compounds bearing triazole rings exhibited significant cytotoxic effects, with selectivity towards cancer cells being a notable feature. For example, certain derivatives were found to inhibit cell migration and showed promise as antimetastatic agents .

The biological activity of triazole derivatives is often attributed to their ability to interfere with key cellular processes:

  • Inhibition of cell proliferation : Some derivatives have shown IC50 values in the low micromolar range against various cancer cell lines.
CompoundCell LineIC50 (μM)
Triazole derivative AIGR395.0
Triazole derivative BMDA-MB-23110.0
Triazole derivative CPanc-17.5

These findings suggest that modifications to the triazole structure can enhance anticancer activity.

Case Studies

A notable study investigated a series of triazole derivatives for their anticancer properties. Among the synthesized compounds, one derivative exhibited an IC50 value of 6.2 μM against colon carcinoma (HCT-116), indicating significant potency . Another derivative demonstrated selective cytotoxicity towards breast cancer cells with an IC50 value of 27.3 μM.

Pharmacological Implications

The pharmacological profile of 3-(1-(2-chlorobenzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one suggests potential applications in cancer therapy. The ability to selectively target cancer cells while sparing normal cells is crucial for minimizing side effects associated with traditional chemotherapeutics.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Triazolone Derivatives

Compound Name R1 (Piperidine Substituent) R2 (Triazolone Position 4) R3 (Triazolone Position 1) Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 2-Chlorobenzoyl Ethyl 2-Methoxyethyl C19H24ClN5O3 418.9 (calculated) N/A
3-(1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one 2-Chloro-4-fluorobenzoyl Cyclopropyl Methyl C18H20ClFN4O2 378.8
5-{1-[(2-Chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 2-Chlorophenylacetyl 4-Methoxybenzyl - C23H25ClN4O3 440.9
5-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Ethoxybenzoyl 4-Methoxybenzyl - C24H28N4O4 436.5

Key Observations:

Substituent Effects on Molecular Weight: The target compound has an intermediate molecular weight (418.9 g/mol) compared to analogs in Table 1. Larger substituents (e.g., 4-methoxybenzyl in ) increase molecular weight significantly.

Impact of Substituents on Lipophilicity :

  • The 2-methoxyethyl group in the target compound introduces an ether chain, likely improving aqueous solubility compared to aromatic substituents (e.g., 4-methoxybenzyl in ).
  • Cyclopropyl (in ) is a sterically demanding group that may enhance metabolic stability by resisting oxidation compared to linear alkyl chains like ethyl.

Aromatic Group Variations: 2-Chlorobenzoyl (target) vs. 2-chloro-4-fluorobenzoyl (): The additional fluorine in may enhance electronic interactions with target proteins.

Research Findings and Implications

While experimental data for the target compound are unavailable, insights from structural analogs and computational tools (e.g., crystallography software like SHELX ) suggest:

  • Triazolone Core Stability : The triazolone ring’s conformation is critical for biological activity. Substituents at positions 1 and 4 influence ring planarity and hydrogen-bonding capacity.
  • Piperidine Modifications : The 2-chlorobenzoyl group on the piperidine ring may enhance CNS penetration due to its moderate lipophilicity, whereas bulkier groups (e.g., 4-methoxybenzyl in ) could limit blood-brain barrier permeability.
  • Synthetic Considerations : The use of crystallographic software (e.g., SHELXL ) for resolving analogs’ structures underscores the importance of precise stereochemical control in optimizing activity.

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